Canagliflozin Related Impurity 10
CAS No.: 1799552-91-2
Cat. No.: VC0192850
Molecular Formula: C24H25FO6S
Molecular Weight: 460.53
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1799552-91-2 |
---|---|
Molecular Formula | C24H25FO6S |
Molecular Weight | 460.53 |
Introduction
Chemical Structure and Properties
Canagliflozin Impurity 10 is chemically characterized as 2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-2,3,4,5-tetrol with a molecular formula of C24H25FO6S and a molecular weight of 460.5 g/mol . This compound is also known by its CAS number 1672658-93-3 and represents a specific structural variant related to the parent drug canagliflozin . The structure contains several key functional groups including a fluorophenyl moiety, a thiophene ring, and a methylphenyl component connected to a hydroxymethyl oxane tetrol group.
The chemical structure of Canagliflozin Impurity 10 shares similarities with the parent compound canagliflozin, which explains its formation during the synthesis and manufacturing processes. The full IUPAC name for this impurity is (3R,4S,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-2,3,4,5-tetrol, highlighting its stereochemical complexity . The structural characteristics of this impurity are directly related to its physicochemical properties and potential impact on pharmaceutical formulations.
The chemical structure of Canagliflozin Impurity 10 is significant because its similarity to the parent compound suggests potential formation pathways during synthesis, processing, or storage of canagliflozin. Understanding these structural relationships is crucial for implementing effective control strategies in pharmaceutical manufacturing.
Analytical Methods for Detection and Quantification
The detection and quantification of Canagliflozin Impurity 10 requires sophisticated analytical methods that can effectively separate and identify structurally similar compounds. Various chromatographic and spectroscopic techniques have been developed and optimized for this purpose, with each offering specific advantages for particular analytical scenarios.
Mass Spectrometry and Spectroscopic Methods
Mass spectrometry coupled with chromatographic techniques provides powerful orthogonal confirmation of impurity identities. For canagliflozin isomeric impurities, ESI positive mode detection reveals characteristic sodium adducts (467 m/z for compounds with 444 Da molecular weight) . Given the molecular weight of Impurity 10 (460.5 g/mol), a similar detection approach would be expected to yield characteristic mass spectral patterns.
Complete spectral characterization for canagliflozin impurities typically includes:
-
2D NMR analysis
-
19F NMR (particularly relevant for Impurity 10 due to its fluorine content)
These comprehensive analytical approaches enable definitive structural confirmation and accurate quantification of Canagliflozin Impurity 10 in pharmaceutical samples.
Emerging Analytical Methods
Recent research has explored near-infrared spectroscopy (NIR) combined with partial least squares regression (PLSR) for simultaneous quantitative analysis of polymorphic impurities in canagliflozin tablets . While this method focuses primarily on polymorphic forms (anhydrous and monohydrate) rather than synthesis-related impurities like Impurity 10, it demonstrates the evolving landscape of analytical methodologies that could potentially be adapted for comprehensive impurity profiling.
Significance in Pharmaceutical Production
Canagliflozin Impurity 10 holds considerable significance in pharmaceutical production due to its potential impact on drug quality, safety, and regulatory compliance. The pharmaceutical industry must carefully monitor and control such impurities throughout the manufacturing process.
Impact on Drug Quality and Efficacy
Impurities such as Canagliflozin Impurity 10 can potentially affect the purity and efficacy of the final pharmaceutical product. The presence of impurities, even in trace amounts, may:
-
Alter the physicochemical properties of the active pharmaceutical ingredient (API)
-
Potentially impact bioavailability and pharmacokinetic parameters
-
Affect stability and shelf-life of the formulation
-
Introduce variability in therapeutic response
Therefore, effective removal or strict control of such impurities is crucial for ensuring the quality and consistent performance of canagliflozin-based medications.
Regulatory Considerations
Pharmaceutical regulatory frameworks worldwide impose strict limits on allowable impurity levels in commercial drug products. These regulations necessitate:
-
Development of validated analytical methods for impurity detection and quantification
-
Implementation of robust manufacturing processes that minimize impurity formation
-
Thorough documentation of impurity profiles and control strategies
-
Qualification of impurities above specified thresholds through safety assessment studies
The FDA review of canagliflozin noted the importance of comprehensive impurity profiling as part of the approval process, highlighting the regulatory significance of compounds like Impurity 10 .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume